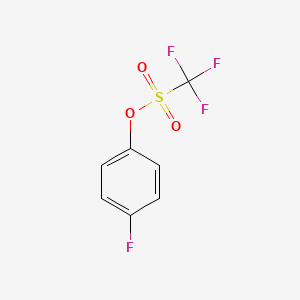![molecular formula C25H29N3O3 B3007762 4-ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 887217-00-7](/img/structure/B3007762.png)
4-ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, reward, and addiction. The synthesis method of this compound, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Scientific Research Applications
Antifungal and Antiprotozoal Activities
Compounds with structural similarities, particularly those featuring phenylpiperazine and furan moieties, have been evaluated for their antifungal and anti-Pneumocystis carinii activities. Novel benzamidines, including those with phenylpiperazine substitutions, have shown promising in vitro antifungal activity, indicating potential applications in developing antifungal agents (Laurent et al., 2009). Similarly, acyl derivatives of aminofurazanes have exhibited antiplasmodial activity against Plasmodium falciparum strains, highlighting their potential in antimalarial research (Hermann et al., 2021).
Anticancer and Antiangiogenic Properties
Research into 3-arylaminobenzofuran derivatives has uncovered compounds with significant antiproliferative activity against cancer cells, binding to the colchicine site of tubulin, inducing apoptosis, and demonstrating potent in vitro and in vivo vascular disrupting properties. This suggests a potential application in developing anticancer and antiangiogenic therapies (Romagnoli et al., 2015).
Neuroprotective Effects
A series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides synthesized as potential therapeutic agents for Alzheimer’s disease showed promising enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer’s treatment. One compound, in particular, displayed an excellent IC50 value, suggesting its potential as a neuroprotective agent (Hussain et al., 2016).
Antiviral Activities
Benzamide-based 5-aminopyrazoles and their derivatives were synthesized and evaluated for their anti-influenza A virus (H5N1) activity. Several compounds exhibited significant antiviral activities, indicating their potential application in developing treatments for avian influenza (Hebishy et al., 2020).
Material Science Applications
In the realm of material science, specific furan derivatives have been investigated for their applications as functional electrolytes and additives in cathode materials, enhancing cycleability performance in energy storage devices. This research offers insights into the design of novel type additives that improve the cathode cycleability performance, underlining the broad utility of furan derivatives in developing advanced materials for energy storage applications (Abe et al., 2006).
properties
IUPAC Name |
4-ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-2-30-22-12-10-20(11-13-22)25(29)26-19-23(24-9-6-18-31-24)28-16-14-27(15-17-28)21-7-4-3-5-8-21/h3-13,18,23H,2,14-17,19H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWKBANEGWFUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007680.png)
![N-(5-(2,5-dimethylfuran-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B3007685.png)
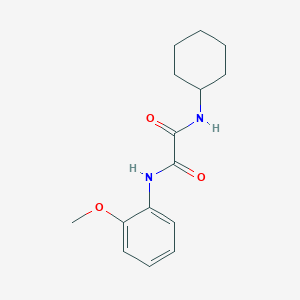
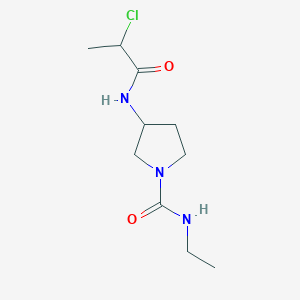
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007689.png)

![7-chloro-6-methyl-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-4-one](/img/structure/B3007692.png)
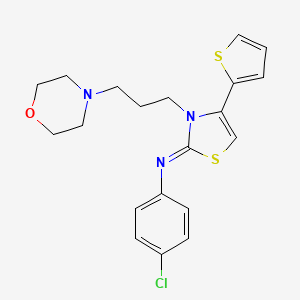
![5-ethoxy-1-methyl-3-(2-oxo-2-piperidinoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007694.png)
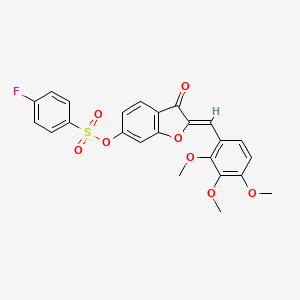
![3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007697.png)
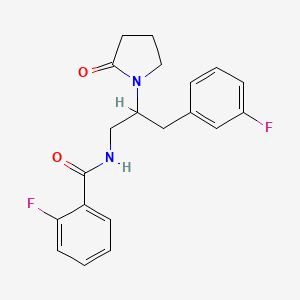
![7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3007699.png)
